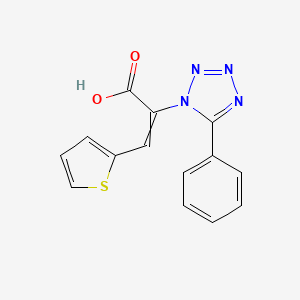

2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid

説明

2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid is a compound that features a tetrazole ring and a thiophene ring connected by a propenoic acid moiety. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid typically involves the formation of the tetrazole ring followed by its attachment to the thiophene ring through a propenoic acid linker. One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition of nitriles with azides . For example, 5-phenyltetrazole can be synthesized by reacting benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4 in dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of tetrazole derivatives often involves scalable and eco-friendly approaches. These methods may include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields . The specific industrial methods for producing this compound would likely follow similar principles, focusing on efficiency and sustainability.

化学反応の分析

Types of Reactions

2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Alcohols from the propenoic acid moiety.

Substitution: Various substituted tetrazole derivatives.

科学的研究の応用

Anticancer Activity

A significant area of research for this compound is its anticancer properties . Studies have demonstrated that derivatives of tetrazole, including 2-(5-phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid, exhibit potent antiproliferative effects against various cancer cell lines. For instance:

- In Vitro Studies : The compound has been evaluated against several cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). Results indicated that certain derivatives showed IC50 values significantly lower than conventional chemotherapeutics like cisplatin and 5-fluorouracil, suggesting enhanced efficacy .

| Cell Line | IC50 (µg/ml) | Comparison Drug | IC50 (µg/ml) |

|---|---|---|---|

| HCT-116 | 0.6 | Cisplatin | 20 |

| PC-3 | 1.6 | 5-FU | 17.3 |

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity . Research has shown that tetrazole-linked compounds can inhibit the growth of various microbial strains, making them potential candidates for developing new antibiotics or antifungal agents.

- In Vitro Assays : Compounds derived from similar structures have been tested against pathogens such as Fusarium graminearum and Botrytis cinerea, demonstrating effective inhibition with low EC50 values .

| Microbial Strain | EC50 (µg/ml) |

|---|---|

| Fusarium graminearum | 1.26 |

| Botrytis cinerea | 6.04 |

Anti-inflammatory Effects

Another critical application of this compound is its potential anti-inflammatory effects . Research indicates that tetrazole derivatives can modulate inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation.

Synthesis of Hybrid Compounds

The synthesis of hybrid compounds incorporating the tetrazole moiety has been a focus in medicinal chemistry:

- Synthesis Techniques : Various synthetic routes have been explored to create new compounds based on the structure of this compound, often involving reactions with hydrazine or other nucleophiles to yield novel derivatives with enhanced biological activities .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of these compounds:

作用機序

The mechanism of action of 2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid is likely related to its ability to interact with biological targets through the tetrazole and thiophene rings. The tetrazole ring can mimic carboxylic acids, allowing it to bind to various enzymes and receptors . The thiophene ring can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to molecular targets .

類似化合物との比較

Similar Compounds

5-Phenyltetrazole: Shares the tetrazole ring but lacks the thiophene and propenoic acid moieties.

Thiophene-2-carboxylic acid: Contains the thiophene ring and carboxylic acid group but lacks the tetrazole ring.

2-(5-Phenyltetrazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of the propenoic acid.

Uniqueness

2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid is unique due to the combination of the tetrazole and thiophene rings connected by a propenoic acid linker. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various applications.

生物活性

2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid is a compound of significant interest due to its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The synthesis, structure-activity relationship (SAR), and various biological assays conducted on this compound are discussed.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 298.32 g/mol . The compound features a tetrazole ring, which is known for its diverse biological activities, and a thiophene moiety that contributes to its chemical reactivity.

Anticancer Activity

Research has demonstrated that derivatives of tetrazole, including the compound , exhibit promising anticancer properties. For instance, studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HT-29 | 6.43 |

| PC-3 | 9.83 |

| Doxorubicin | 2.24 |

These results suggest that the compound shows comparable efficacy to established chemotherapeutic agents like Doxorubicin . The structure-activity relationship indicates that modifications to the tetrazole and thiophene groups can enhance cytotoxicity.

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties. The compound demonstrated notable antibacterial and antifungal activities in vitro. For example, it exhibited zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory activity of tetrazole compounds has been documented in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound may also possess therapeutic potential for inflammatory diseases .

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of the compound on B16F10 melanoma cells. The cells were treated with varying concentrations over 48 hours, revealing a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent.

- Antimicrobial Screening : In another study, the compound was tested against a panel of bacterial strains using the disc diffusion method. It showed significant inhibition zones, particularly against Candida albicans, indicating its broad-spectrum antimicrobial potential .

Structure–Activity Relationship (SAR)

The SAR analysis of tetrazole derivatives suggests that electron-withdrawing groups enhance biological activity compared to electron-donating groups. Modifications at specific positions on the phenyl ring can significantly affect potency and selectivity against various biological targets .

特性

IUPAC Name |

2-(5-phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2S/c19-14(20)12(9-11-7-4-8-21-11)18-13(15-16-17-18)10-5-2-1-3-6-10/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQXXYIFABZRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396189 | |

| Record name | 2-(5-phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36283-09-7 | |

| Record name | 2-(5-phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。